molecular formula C14H14ClO2P B8753064 DIBENZYLPHOSPHOROCHLORIDITE CAS No. 41662-50-4

DIBENZYLPHOSPHOROCHLORIDITE

Cat. No.: B8753064
CAS No.: 41662-50-4
M. Wt: 280.68 g/mol
InChI Key: ZVJYSSDFOMJWSE-UHFFFAOYSA-N
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Description

DIBENZYLPHOSPHOROCHLORIDITE is an organophosphorus compound with the chemical formula (C_{14}H_{14}ClO_2P). It is a colorless to yellow liquid that is sensitive to moisture and is typically stored under an inert atmosphere. This compound is used as an intermediate in the synthesis of various organic and organophosphorus compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

DIBENZYLPHOSPHOROCHLORIDITE can be synthesized through the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and side reactions. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}_7\text{H}_7\text{OH} \rightarrow \text{(C}_7\text{H}_7\text{O)}_2\text{PCl} + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of dibenzylchlorophosphite often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

DIBENZYLPHOSPHOROCHLORIDITE undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form phosphoramidates and phosphates, respectively.

    Oxidation Reactions: It can be oxidized to form dibenzylphosphoric acid.

    Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphoric acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, oxygen

    Hydrolysis Conditions: Aqueous solutions, acidic or basic conditions

Major Products

    Phosphoramidates: Formed from reaction with amines

    Phosphates: Formed from reaction with alcohols

    Dibenzylphosphoric Acid: Formed from oxidation or hydrolysis

Scientific Research Applications

DIBENZYLPHOSPHOROCHLORIDITE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dibenzylchlorophosphite involves its reactivity with nucleophiles, leading to the formation of phosphoramidates and phosphates. The compound’s electrophilic phosphorus center is the primary site of reactivity, allowing it to form stable P-N and P-O bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    Dibenzylphosphite: Similar in structure but lacks the chlorine atom.

    Dibenzylphosphoric Acid: The oxidized form of dibenzylchlorophosphite.

    Triphenylphosphite: Another organophosphorus compound with similar reactivity but different substituents.

Uniqueness

DIBENZYLPHOSPHOROCHLORIDITE is unique due to its combination of benzyl groups and a reactive chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various reactions, including substitution and oxidation, distinguishes it from other organophosphorus compounds.

Properties

CAS No.

41662-50-4

Molecular Formula

C14H14ClO2P

Molecular Weight

280.68 g/mol

IUPAC Name

chloro-bis(phenylmethoxy)phosphane

InChI

InChI=1S/C14H14ClO2P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

ZVJYSSDFOMJWSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)Cl

Origin of Product

United States

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